Cas no 2137986-94-6 (2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one)

2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one
- 2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- EN300-1083467
- 2137986-94-6
-
- インチ: 1S/C13H13ClN2O/c1-2-10-12(14)15-11-7-9(8-3-4-8)5-6-16(11)13(10)17/h5-8H,2-4H2,1H3
- InChIKey: ZQCZVOPVXJTXLA-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC)C(N2C=CC(=CC2=N1)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 248.0716407g/mol
- どういたいしつりょう: 248.0716407g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 32.7Ų
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083467-0.25g |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137986-94-6 | 95% | 0.25g |
$801.0 | 2023-10-28 | |
Enamine | EN300-1083467-0.05g |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137986-94-6 | 95% | 0.05g |
$732.0 | 2023-10-28 | |
Enamine | EN300-1083467-0.1g |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137986-94-6 | 95% | 0.1g |
$767.0 | 2023-10-28 | |
Enamine | EN300-1083467-1.0g |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137986-94-6 | 1g |
$871.0 | 2023-05-24 | ||
Enamine | EN300-1083467-0.5g |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137986-94-6 | 95% | 0.5g |
$836.0 | 2023-10-28 | |
Enamine | EN300-1083467-1g |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137986-94-6 | 95% | 1g |
$871.0 | 2023-10-28 | |
Enamine | EN300-1083467-10.0g |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137986-94-6 | 10g |
$3746.0 | 2023-05-24 | ||
Enamine | EN300-1083467-2.5g |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137986-94-6 | 95% | 2.5g |
$1707.0 | 2023-10-28 | |
Enamine | EN300-1083467-5.0g |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137986-94-6 | 5g |
$2525.0 | 2023-05-24 | ||
Enamine | EN300-1083467-5g |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
2137986-94-6 | 95% | 5g |
$2525.0 | 2023-10-28 |
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one 関連文献
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2137986-94-6 and Product Name: 2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one
The compound identified by the CAS number 2137986-94-6 and the product name 2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyridopyrimidine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of functional groups, including a chloro substituent at the 2-position, a cyclopropyl group at the 8-position, and an ethyl group at the 3-position, contributes to its distinct chemical properties and potential therapeutic applications.
Recent research in medicinal chemistry has highlighted the importance of pyridopyrimidine derivatives as scaffolds for developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The structural features of 2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one make it a particularly interesting candidate for further investigation in drug discovery.
The chloro substituent at the 2-position of the pyridopyrimidine ring is a common pharmacophore that enhances binding affinity to biological targets. This group can participate in hydrogen bonding interactions and π-stacking interactions with amino acid residues in proteins, facilitating receptor binding. The cyclopropyl group at the 8-position introduces steric hindrance, which can optimize the compound's fit within the binding pocket of a target enzyme or receptor. This steric bulk can improve selectivity by reducing interactions with off-target sites.
The ethyl group at the 3-position adds another layer of structural complexity, influencing both solubility and metabolic stability. This substitution can modulate the compound's pharmacokinetic properties, making it more suitable for oral administration or longer half-life in vivo. The presence of these three distinct functional groups makes 2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one a versatile scaffold for designing molecules with tailored biological activities.
In recent years, computational chemistry and structure-based drug design have played pivotal roles in optimizing pyridopyrimidine derivatives. Advanced molecular modeling techniques have enabled researchers to predict binding affinities and identify key interactions between these compounds and biological targets. For instance, virtual screening methods have been employed to identify potential hits from large libraries of pyridopyrimidine derivatives, streamlining the drug discovery process.
One notable application of pyridopyrimidine derivatives is in the development of antiviral agents. These compounds have shown promise in inhibiting viral enzymes such as proteases and polymerases. The structural framework of 2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one aligns well with known viral targets, suggesting its potential as an antiviral therapeutic. Additionally, its ability to cross cell membranes makes it an attractive candidate for systemic delivery.
Another area where pyridopyrimidine derivatives have made significant contributions is in oncology. Several studies have demonstrated their efficacy in inhibiting kinases and other enzymes involved in cancer cell proliferation and survival. The chloro and cyclopropyl substituents in 2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one may interact with key residues in kinase domains, disrupting oncogenic signaling pathways. Further preclinical studies are warranted to explore its potential as an anticancer agent.
The anti-inflammatory properties of pyridopyrimidine derivatives have also been extensively studied. These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The unique structural features of 2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one may enable it to interact with inflammatory mediators effectively, offering a new therapeutic approach for chronic inflammatory diseases.
In conclusion, 2-chloro-8-cyclopropyl-3-propylpyrrolylpyrazolone derivative (CAS No: 2137986) represents a promising candidate for further exploration in pharmaceutical research. Its distinct structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. Ongoing research efforts focused on optimizing its pharmacokinetic properties and exploring its efficacy against various diseases will be crucial in determining its future role in medicine.
2137986-94-6 (2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one) 関連製品
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 871269-05-5(2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)
- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)
- 1261761-97-0(3-Chloro-3'-tert-butylpropiophenone)
- 1019889-35-0(Onalespib lactate)
- 2228737-68-4(2-(5,6-dichloropyridin-3-yl)acetaldehyde)
- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)
- 145743-63-1(WAY127093B (racemate))
- 1097080-78-8(N-(4-chloro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)
- 2418720-65-5((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)